meso-2,3-Butanediol

Descripción general

Descripción

Synthesis Analysis

The synthesis of meso-2,3-butanediol is predominantly achieved through microbial fermentation, utilizing various carbon sources such as glucose, glycerol, molasses, and lignocellulose hydrolysate. By optimizing operating parameters in fed-batch operations, the concentration of 2,3-BDO in the fermentation broth can exceed 150 g/L. This biological conversion process represents a sustainable method to produce 2,3-BDO from renewable resources (Bai, Feng, Liu, & Zhao, 2023).

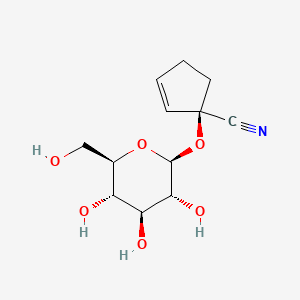

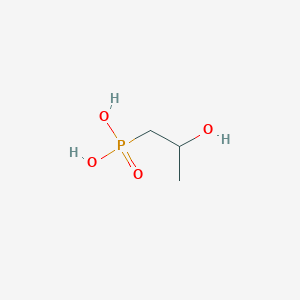

Molecular Structure Analysis

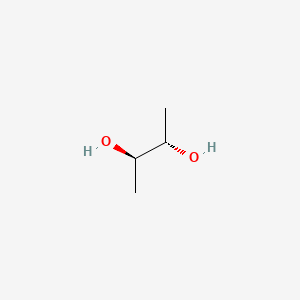

While specific details on the molecular structure analysis of this compound in the provided studies are limited, understanding its structure is essential for its chemical and physical property analyses. This compound contains two stereogenic centers, making it chiral. The molecule's structure influences its reactivity and interaction with biological systems, pivotal in its synthesis and application.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its versatility as a platform chemical. It can be converted into several derivatives, including isobutyraldehyde, 1,3-butadiene, methyl ethyl ketone (MEK), and diacetyl, through processes involving dehydration, carbon chain extension, and hydrogenation. These derivatives have significant industrial applications, such as fuel additives and bio-jet fuels production (Bai et al., 2023).

Physical Properties Analysis

The physical properties of this compound, such as solubility, boiling point, and melting point, are crucial for its processing and application in various industries. These properties are determined by its molecular structure and contribute to the efficiency of its separation and purification from fermentation broths. The separation process, including steam stripping, pervaporation, and solvent extraction, is essential for obtaining high-purity 2,3-BDO, which is necessary for its subsequent industrial applications (Xiu & Zeng, 2008).

Aplicaciones Científicas De Investigación

Enhanced D-2,3-Butanediol Production

Meso-2,3-butanediol (meso-2,3-BD) is significant in industrial applications, including as chiral reagents, solvents, anti-freeze agents, and low freezing point fuels. Research has focused on enhancing D-2,3-butanediol production by genetically modifying strains like Bacillus licheniformis. By deleting specific genes, such as the budC gene, researchers have successfully increased the production of D-2,3-butanediol with high optical purity, effectively eliminating the production of meso-2,3-BD in the process (Qi et al., 2014).

Engineering Strains for Meso-2,3-BD Production

Another focus has been the engineering of strains specifically for the production of meso-2,3-BD. For example, strains of B. licheniformis have been genetically engineered to produce high titers of pure meso-2,3-BD isomer. This involves the deletion of genes like gdh, which play a role in D-2,3-BD biosynthesis. The result is significantly increased production of meso-2,3-BD, demonstrating the potential of microbial engineering in producing specific chemical isomers (Qiu et al., 2016).

Biotechnological Production Mechanisms

The biotechnological production of 2,3-butanediol stereoisomers, including meso-2,3-BD, involves complex mechanisms. Understanding these mechanisms is crucial for enhancing the production of specific stereoisomers. Strategies like constructing whole-cell biocatalysts and employing synthetic biology methods have been explored to improve biosynthetic capabilities and establish efficient separation methods for these stereoisomers (Hea, 2013).

Separation and Purification Techniques

The separation of racemic from meso-2,3-BD is a significant area of study, with methods like crystallization and distillation being explored. Techniques such as esterification followed by transesterification have been used to obtain 2,3-butanediol with reduced meso form content. These methods are crucial for isolating and purifying specific stereoisomers of 2,3-butanediol (Utille & Boutron, 1999).

Application in Fuel and Chemical Production

Meso-2,3-BD is a key component in the production of various economically valuable products. Studies have explored using genetically modified Escherichia coli for the production of meso-2,3-BD from crude glycerol, indicating its potential as a substrate for the synthesis of biosynthetic products (Lee et al., 2012).

Mecanismo De Acción

Target of Action

Meso-2,3-Butanediol (Meso-2,3-BD) is primarily targeted by bacteria such as Klebsiella pneumoniae and Bacillus licheniformis . These bacteria utilize Meso-2,3-BD in their metabolic processes, specifically in the production of biofuels and other biochemicals .

Mode of Action

The interaction of Meso-2,3-BD with its bacterial targets involves the conversion of this compound into other useful substances. For instance, in Klebsiella pneumoniae, glycerol dehydrogenase (Gdh) acts as a catalyst for the biosynthesis of D-2,3-BD from its precursor acetoin . The deletion of the gdh gene inhibits the flux of acetoin to D-2,3-BD biosynthesis, leading to the production of Meso-2,3-BD .

Biochemical Pathways

The production of Meso-2,3-BD involves several biochemical pathways. In Klebsiella pneumoniae, the conversion of pyruvate to α-acetolactate is a crucial step in the synthesis of Meso-2,3-BD . Additionally, the conversion of R-acetoin to 2 R,3 R-butanediol and S-acetoin to Meso-2,3-BD is catalyzed by glycerol dehydrogenase .

Result of Action

The action of Meso-2,3-BD results in the production of biofuels and other valuable chemicals. For instance, Meso-2,3-BD can be used as a monomer for bio-based polyurethanes or as an antiseptic agent . It can also be converted to 1,3-butadiene, which is used in the preparation of synthetic rubber .

Action Environment

The production of Meso-2,3-BD is influenced by various environmental factors. For example, the production of Meso-2,3-BD is generally promoted at low pH levels (i.e., acidic conditions) . Furthermore, the production of Meso-2,3-BD under low oxygen conditions has been reported . The type of carbon source used in the fermentation process also significantly influences the production of Meso-2,3-BD .

Safety and Hazards

When handling meso-2,3-Butanediol, it’s important to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The synthesis of a non-toxic chemical such as 2,3-BD may be viewed as a unique overflow metabolism with desirable metabolic functions . Meso-2,3-Butanediol is the source of production of 2-butanol by isolates of lactic acid bacteria , indicating its potential for future industrial applications.

Relevant papers have been analyzed to provide this information .

Propiedades

IUPAC Name |

(2R,3S)-butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031540 | |

| Record name | Meso-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; mp = 34.4 deg C; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | meso-2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

77.3-77.4 °C at 1.00E+01 mm Hg | |

| Record name | (R,R)-2,3-Butanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Vapor Pressure |

0.38 [mmHg] | |

| Record name | meso-2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

5341-95-7, 24347-58-8 | |

| Record name | meso-2,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-2,3-Butanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | meso-2,3-Butanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meso-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.258.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BUTANEDIOL, ERYTHRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5IA8X9O8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.